![molecular formula C30H43O2P B8215673 [2',6'-Bis(propan-2-yloxy)-[1,1'-biphenyl]-3-yl]dicyclohexylphosphane](/img/structure/B8215673.png)
[2',6'-Bis(propan-2-yloxy)-[1,1'-biphenyl]-3-yl]dicyclohexylphosphane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[2’,6’-Bis(propan-2-yloxy)-[1,1’-biphenyl]-3-yl]dicyclohexylphosphane is a complex organic compound known for its unique structural properties and potential applications in various fields of science and industry. This compound features a biphenyl core substituted with isopropoxy groups and a dicyclohexylphosphane moiety, making it an interesting subject for research and application.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [2’,6’-Bis(propan-2-yloxy)-[1,1’-biphenyl]-3-yl]dicyclohexylphosphane typically involves multiple steps, starting from commercially available biphenyl derivatives. The key steps include:
Substitution Reaction: Introduction of isopropoxy groups at the 2’ and 6’ positions of the biphenyl core.
Phosphination: Attachment of the dicyclohexylphosphane group to the biphenyl derivative.
The reaction conditions often involve the use of strong bases and solvents like tetrahydrofuran (THF) to facilitate the substitution and phosphination reactions. The reactions are typically carried out under inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
[2’,6’-Bis(propan-2-yloxy)-[1,1’-biphenyl]-3-yl]dicyclohexylphosphane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Substitution: The isopropoxy groups can be substituted with other functional groups under appropriate conditions.
Coordination: The phosphane moiety can coordinate with transition metals, forming complexes.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Substitution: Strong nucleophiles such as alkoxides or amines can be used for substitution reactions.
Coordination: Transition metal salts like palladium chloride or platinum chloride are used for forming metal complexes.
Major Products
Phosphine Oxides: Formed through oxidation reactions.
Substituted Derivatives: Formed through substitution reactions.
Metal Complexes: Formed through coordination with transition metals.
科学研究应用
[2’,6’-Bis(propan-2-yloxy)-[1,1’-biphenyl]-3-yl]dicyclohexylphosphane has several applications in scientific research:
Catalysis: Used as a ligand in transition metal-catalyzed reactions, enhancing the efficiency and selectivity of the catalysts.
Material Science: Employed in the synthesis of advanced materials with unique electronic and optical properties.
Medicinal Chemistry: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Biological Studies: Used in studies involving enzyme inhibition and protein-ligand interactions.
作用机制
The mechanism of action of [2’,6’-Bis(propan-2-yloxy)-[1,1’-biphenyl]-3-yl]dicyclohexylphosphane largely depends on its application:
Catalysis: Acts as a ligand, coordinating with transition metals to form active catalytic species that facilitate various chemical transformations.
Biological Activity: Interacts with specific molecular targets, such as enzymes or receptors, modulating their activity and leading to desired biological effects.
相似化合物的比较
Similar Compounds
2,2’-Bipyridyl: A symmetrical bipyridine commonly used as a ligand in coordination chemistry.
1,10-Phenanthroline: Another bidentate ligand used in metal complexation.
4,4’-Dimethyl-2,2’-dipyridyl: A derivative of bipyridyl with methyl substitutions.
Uniqueness
[2’,6’-Bis(propan-2-yloxy)-[1,1’-biphenyl]-3-yl]dicyclohexylphosphane is unique due to its specific substitution pattern and the presence of the dicyclohexylphosphane group. This unique structure imparts distinct electronic and steric properties, making it a valuable ligand in catalysis and a potential candidate for various scientific applications.
属性
IUPAC Name |
dicyclohexyl-[3-[2,6-di(propan-2-yloxy)phenyl]phenyl]phosphane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H43O2P/c1-22(2)31-28-19-12-20-29(32-23(3)4)30(28)24-13-11-18-27(21-24)33(25-14-7-5-8-15-25)26-16-9-6-10-17-26/h11-13,18-23,25-26H,5-10,14-17H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRPPCJKAXDOSOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C(=CC=C1)OC(C)C)C2=CC(=CC=C2)P(C3CCCCC3)C4CCCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H43O2P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
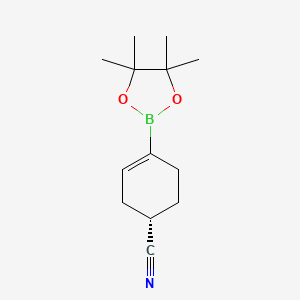
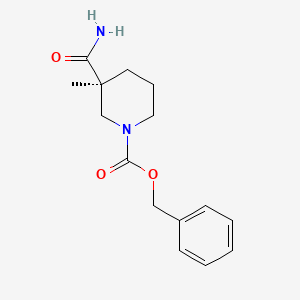
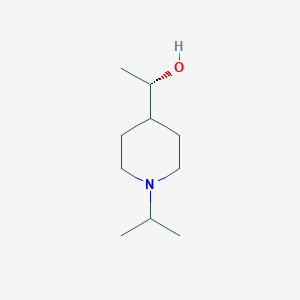
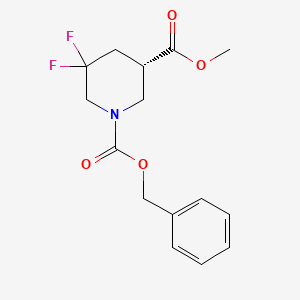
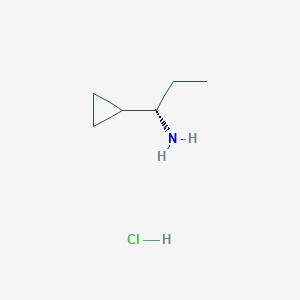
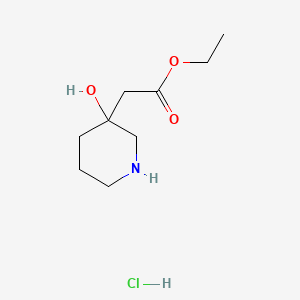
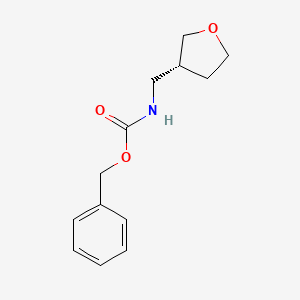
![2-[(3R)-6-Hydroxy-2,3-dihydro-1-benzofuran-3-yl]acetic acid](/img/structure/B8215633.png)
![(5S)-2-methyl-2,7-diazaspiro[4.4]nonan-1-one;hydrochloride](/img/structure/B8215643.png)
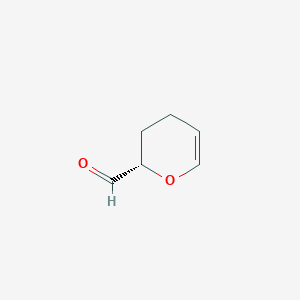
![(2S)-5-[(2-methylpropan-2-yl)oxy]-5-oxo-2-(4,5,6,7-tetrachloro-1,3-dioxoisoindol-2-yl)pentanoic acid](/img/structure/B8215657.png)
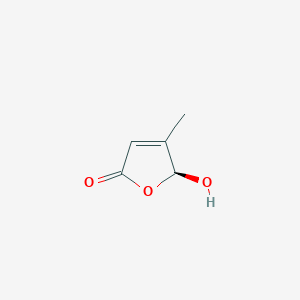
![6-bromo-1-[(2S)-oxan-2-yl]pyrazolo[4,3-c]pyridine](/img/structure/B8215663.png)
![methyl (8S)-1,4-dioxaspiro[4.4]nonane-8-carboxylate](/img/structure/B8215683.png)
